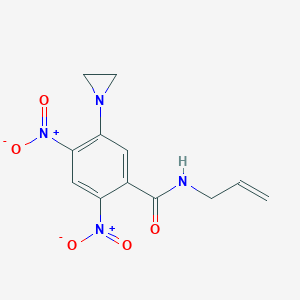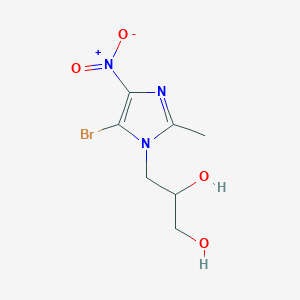
4-Iodo-n-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-Iodo-n-phenylbenzamide typically involves the reaction of 2-iodobenzoic acid with aniline in the presence of a coupling agent. One common method involves the use of 2-iodobenzoyl chloride and aniline in dichloromethane, with triethylamine as a base. The reaction is carried out at low temperatures to control the exothermic nature of the process . The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Analyse Chemischer Reaktionen
4-Iodo-n-phenylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium chlorodifluoroacetate in the presence of palladium catalysts.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic systems, often using catalysts like palladium or copper.
Common reagents used in these reactions include palladium acetate, triethylamine, and various solvents like dichloromethane and dimethylformamide. The major products formed depend on the specific reaction conditions but often include substituted benzamides and related aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-Iodo-n-phenylbenzamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Iodo-n-phenylbenzamide and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives have been shown to inhibit non-receptor tyrosine kinases, which play a crucial role in the proliferation of cancer cells . The compound interacts with these molecular targets, disrupting key signaling pathways and leading to the suppression of cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
4-Iodo-n-phenylbenzamide can be compared with other similar compounds, such as 2-iodobenzamide and other N-phenylbenzamide derivatives. These compounds share a similar core structure but differ in the substitution pattern on the aromatic ring . The presence of the iodine atom in this compound imparts unique reactivity and biological activity, distinguishing it from its analogs.
Similar compounds include:
Eigenschaften
CAS-Nummer |
17370-92-2 |
|---|---|
Molekularformel |
C13H10INO |
Molekulargewicht |
323.13 g/mol |
IUPAC-Name |
4-iodo-N-phenylbenzamide |
InChI |
InChI=1S/C13H10INO/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h1-9H,(H,15,16) |
InChI-Schlüssel |
RAZBBYZHYJBGLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Dimethyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B14000509.png)



![N,N-diethyl-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanamine](/img/structure/B14000525.png)
![8-Hydrazinyl-6-methyl-2H-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B14000541.png)
![4-[[3-[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-2-[4-(dimethylamino)phenyl]-1,3-diazinan-1-yl]methyl]-N,N-bis(2-chloroethyl)aniline](/img/structure/B14000552.png)
![2-([5-(2,6-Dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-YL]thio)-1-phenylethan-1-one](/img/structure/B14000568.png)






